3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
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Overview
Description
3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an indole moiety, and a benzyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the indole moiety through a Friedel-Crafts acylation reaction. The final step involves the alkylation of the indole with a benzyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the indole moiety or the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzyl group or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can lead to the formation of reduced indole derivatives.
Scientific Research Applications
3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Indole Derivatives: Compounds with an indole moiety, such as indole-3-acetic acid.
Uniqueness
The uniqueness of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one lies in its combination of a quinazolinone core, an indole moiety, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H25N3O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-benzyl-2-[(2-oxo-1-propyl-3H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H25N3O2/c1-2-16-29-24-15-9-7-12-20(24)22(27(29)32)17-25-28-23-14-8-6-13-21(23)26(31)30(25)18-19-10-4-3-5-11-19/h3-15,22H,2,16-18H2,1H3 |
InChI Key |
RDUJLBBOACAECX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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